molecular formula C13H17N3O B1481595 (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098026-30-1

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1481595
CAS No.: 2098026-30-1
M. Wt: 231.29 g/mol
InChI Key: UIOOHCSRMNDHMD-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-8-11-12(10-3-4-10)14-16-6-5-15(13(11)16)7-9-1-2-9/h5-6,9-10,17H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOOHCSRMNDHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a novel organic molecule characterized by its unique imidazo[1,2-b]pyrazole core, which is known for diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C13H17N3OC_{13}H_{17}N_3O with a molecular weight of approximately 231.29g/mol231.29\,g/mol. The structural features include:

  • Cyclopropyl groups : These contribute to the compound's unique reactivity and biological properties.
  • Imidazo[1,2-b]pyrazole core : This heterocyclic structure is associated with various pharmacological activities.

Synthesis

The synthesis of (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the imidazo[1,2-b]pyrazole core : Starting from cyclopropyl derivatives and appropriate pyrazole precursors.
  • Introduction of cyclopropyl and cyclopropylmethyl groups : Utilizing various reagents and catalysts.
  • Finalization through reduction or substitution reactions to yield the desired product .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Properties

Compounds containing the imidazole ring have shown antibacterial, antimycobacterial, and antifungal properties. For example:

  • Antibacterial Activity : Effective against pathogens such as Staphylococcus aureus and Candida albicans.
  • Antimycobacterial Activity : Potential efficacy against Mycobacterium tuberculosis.

Anticancer Activity

Studies suggest that (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol may inhibit specific pathways crucial for cancer cell proliferation and survival. Notably:

  • It targets the PI3Kα pathway, which is significant in various cancers .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways leading to therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, a comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameStructureNotable Features
1H-Imidazo[4,5-b]pyridineStructureExhibits anti-cancer properties
3-Cyclopropyl-4-methylimidazoleStructureKnown for antimicrobial activity
5-Cyclopropyl-2-methylimidazoleStructurePotential anti-inflammatory agent

These compounds highlight the unique combination of functional groups in (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol that may confer distinct biological activities .

Case Studies

Recent studies have evaluated the biological activity of related compounds in various contexts:

  • A study demonstrated that imidazo[1,2-b]pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
  • Another investigation highlighted the antimicrobial efficacy of similar compounds against drug-resistant strains of bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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